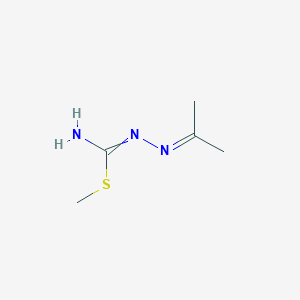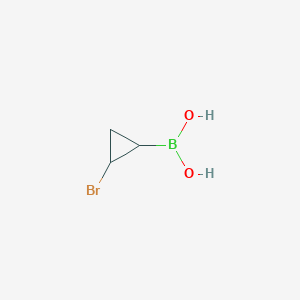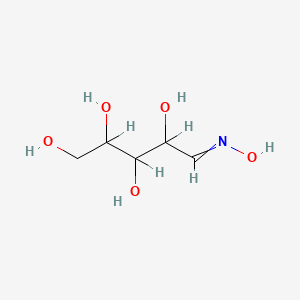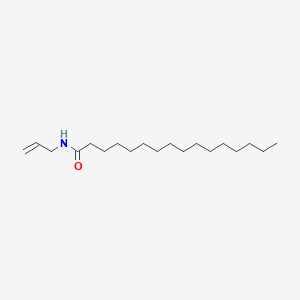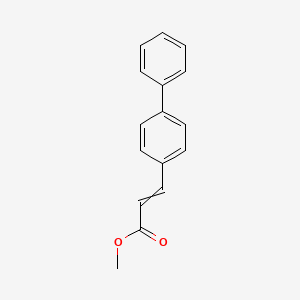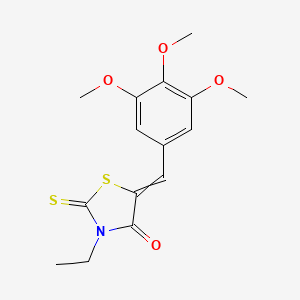
(Z)-3-ethyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a trimethoxyphenyl group, and an ethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a condensation reaction with an aldehyde derivative.
Ethyl Substitution: The ethyl group is added via alkylation using an ethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Various substituted thiazolidinones.
Applications De Recherche Scientifique
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-THIOXO-4-THIAZOLIDINONE: Lacks the ethyl and trimethoxyphenyl groups.
5-(ARYLMETHYLENE)-2-THIOXO-4-THIAZOLIDINONE: Contains different aryl substituents.
3-ETHYL-2-THIOXO-4-THIAZOLIDINONE: Lacks the trimethoxyphenyl group.
Uniqueness
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the ethyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NO4S2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO4S2/c1-5-16-14(17)12(22-15(16)21)8-9-6-10(18-2)13(20-4)11(7-9)19-3/h6-8H,5H2,1-4H3 |
Clé InChI |
LEEYAJUFUGAUQO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



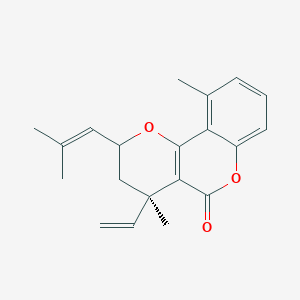

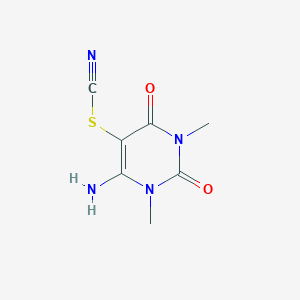
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)

![3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14084084.png)
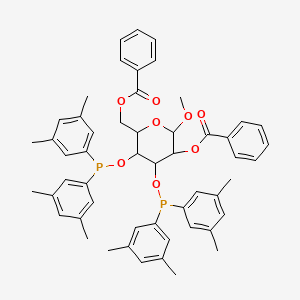
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
